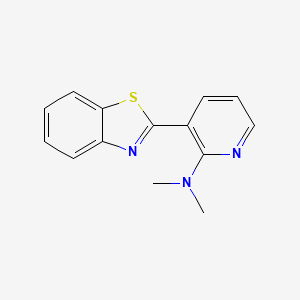

3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure would depend on the specific substituents attached to the benzothiazole core.Chemical Reactions Analysis

The chemical reactions involving benzothiazoles can vary widely depending on the specific compound and conditions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .Aplicaciones Científicas De Investigación

Chemical Variability and Properties

Research on compounds containing the 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine moiety has shown significant interest in their chemical properties and applications. These compounds exhibit a range of activities, including spectroscopic properties, structural diversity, magnetic characteristics, and potential biological and electrochemical activities. The study by Boča, Jameson, and Linert (2011) provides a comprehensive review, highlighting the preparation, properties, and complex compounds of benzothiazole derivatives, suggesting areas for future investigation in unknown analogues M. Boča, R. Jameson, W. Linert, 2011.

Therapeutic Potential and Patent Overview

Kamal, Hussaini Syed, and Malik Mohammed (2015) explored the therapeutic potential of benzothiazole derivatives, emphasizing their widespread applications in pharmaceuticals. Benzothiazole scaffolds have shown antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with some structures being explored as antitumor agents. The review covers patents filed between 2010 and 2014, highlighting the increasing importance of benzothiazole in drug discovery, particularly for cancer treatment A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015.

Importance in Medicinal Chemistry

The significance of benzothiazole in medicinal chemistry was further reviewed by Bhat and Belagali (2020), who detailed the synthesis methods, pharmacological activities, and the structural basis for the biological effects of benzothiazole derivatives. Their findings emphasize the versatility of benzothiazole as a core structure for developing new therapeutic agents with a broad range of activities M. Bhat, S. L. Belagali, 2020.

Optoelectronic Material Applications

Lipunova, Nosova, Charushin, and Chupakhin (2018) discussed the use of quinazoline and pyrimidine derivatives, related to benzothiazole, in optoelectronic materials. These compounds, through their incorporation into π-extended conjugated systems, have been valuable for developing materials for organic light-emitting diodes, photovoltaic cells, and other optoelectronic devices, demonstrating the potential of benzothiazole derivatives in technology beyond pharmaceuticals G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Result of Action

It’s worth noting that benzothiazole derivatives have shown profound antimicrobial activity .

Action Environment

It’s worth noting that one of the benzothiazole-based compounds has a large stokes shift, which results from excited state intramolecular proton transfer . This could suggest that the compound’s action might be influenced by its chemical structure and the environment in which it is present.

Direcciones Futuras

Benzothiazoles continue to be an active area of research due to their diverse biological activities and pharmaceutical value. Future research is likely to focus on developing new synthetic methods for benzothiazole compounds, exploring their biological activities, and optimizing their properties for specific applications .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-17(2)13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPGHMDKMWXALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)

![N-methyl-N-(3-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2708968.png)

![2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2708974.png)

![N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2708976.png)